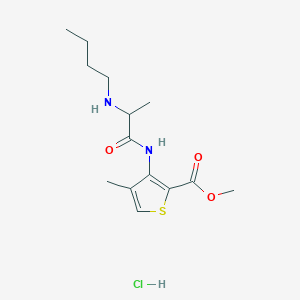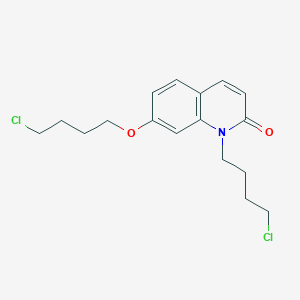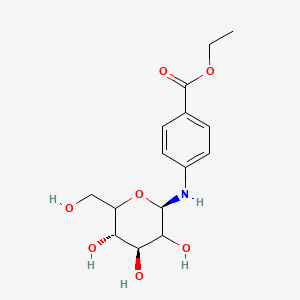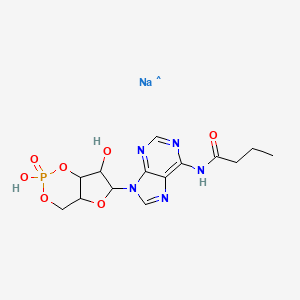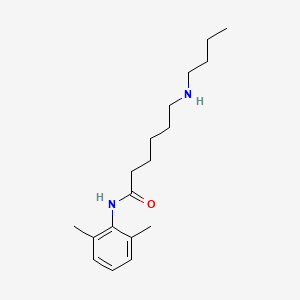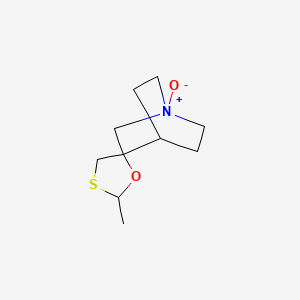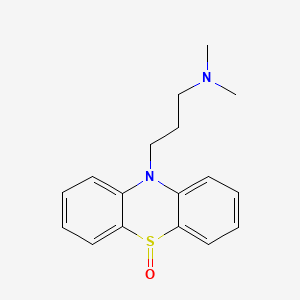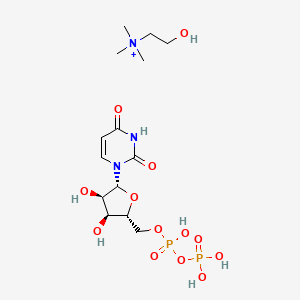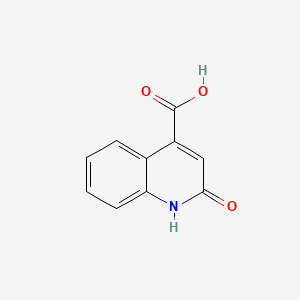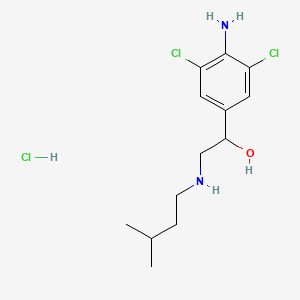
Esreboxetine Metabolite C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.
Aplicaciones Científicas De Investigación
1. Fibromyalgia Management
Esreboxetine, a highly selective norepinephrine reuptake inhibitor, has shown efficacy in the management of fibromyalgia. Clinical studies have demonstrated significant improvements in pain scores and fibromyalgia-related outcomes, including patient function and fatigue, with esreboxetine treatment (Arnold et al., 2010). Another study confirmed these findings, with esreboxetine demonstrating significant improvements in pain, Fibromyalgia Impact Questionnaire scores, and fatigue scores compared to placebo (Arnold et al., 2012).
2. Depression and Metabolomic Changes
Metabolomic studies have identified biochemical changes induced by antidepressants like fluoxetine and imipramine, suggesting that similar analyses could be relevant for esreboxetine. These changes in amino acid metabolism, energy metabolism, adenosine receptors, and neurotransmitters are commonly affected by drug treatment (Zhao et al., 2015). Another study on targeted metabolomics to predict depression recovery highlighted the potential of metabolomic approaches in understanding antidepressant outcomes, which could extend to esreboxetine (Czysz et al., 2019).
3. Stress Urinary Incontinence
Esreboxetine has been evaluated for its efficacy in treating stress urinary incontinence. Studies demonstrated its significant effect on urethral closure function, suggesting its potential as a therapeutic option for this condition (Klarskov et al., 2010). Another study assessing urethral closure function in women with stress urinary incontinence found that esreboxetine significantly increased the urethral opening pressure, indicating its effectiveness in treating symptoms of stress urinary incontinence (Klarskov et al., 2009).
Propiedades
Número CAS |
140431-52-3 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.35 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-(morpholin-2-yl(phenyl)methoxy)phenol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


